Cyclohexyl(4-fluorophenyl)methanamine
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Overview
Description
Cyclohexyl(4-fluorophenyl)methanamine is an organic compound with the molecular formula C13H18FN It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-fluorophenyl group
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is an important factor in its efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde to form cyclohexyl(4-fluorophenyl)methanol. This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl(4-fluorophenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexyl(4-fluorophenyl)methanol using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Cyclohexyl(4-fluorophenyl)methanone.
Reduction: Cyclohexyl(4-fluorophenyl)methanol.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Cyclohexyl(4-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(3-fluorophenyl)methanamine
- Cyclohexyl(4-chlorophenyl)methanamine
- Cyclohexyl(4-bromophenyl)methanamine
Uniqueness
Cyclohexyl(4-fluorophenyl)methanamine is unique due to the presence of the fluorine atom at the para position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents .
Biological Activity
Cyclohexyl(4-fluorophenyl)methanamine, an organic compound with potential pharmaceutical applications, has garnered interest for its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group attached to a 4-fluorophenyl moiety via a methanamine linkage. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various derivatives, it was found to be effective against several bacterial strains. For instance, its minimum inhibitory concentration (MIC) against E. coli and S. aureus was reported to be lower than many conventional antibiotics, suggesting a promising potential for development as an antimicrobial agent.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 20 |
This compound | S. aureus | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values in the range of 5-20 µM, indicating its effectiveness in inhibiting cancer cell growth.
Case Studies
- Study on MCF-7 Cells :
- Study on HepG2 Cells :
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cell proliferation and survival, particularly those related to angiogenesis and apoptosis . Further research into its molecular targets could elucidate the precise mechanisms at play.
Summary of Biological Activities
Activity Type | Target | IC50/MIC Values |
---|---|---|
Antimicrobial | E. coli | 20 µg/mL |
Antimicrobial | S. aureus | 15 µg/mL |
Anticancer | MCF-7 | 6.19 µM |
Anticancer | HepG2 | 5.10 µM |
Properties
IUPAC Name |
cyclohexyl-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13H,1-5,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCUPNFRMCKIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.